molecular formula C9H6F4O3 B1437910 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid CAS No. 1020998-55-3

3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No.: B1437910
CAS No.: 1020998-55-3
M. Wt: 238.14 g/mol
InChI Key: ZEXOSRAYUNYIAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid: is an organic compound with the molecular formula C9H6F4O3 and a molecular weight of 238.14 g/mol . This compound is characterized by the presence of a fluoro group and a trifluoroethoxy group attached to a benzoic acid core. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid typically involves the following steps :

    Reaction of 2,4-dinitrochlorobenzene with trifluoroethanol: This step produces 2,4-dinitrochlorobenzene trifluoroethanol ether.

    Reaction of the ether with methanesulfonyl chloride: This step yields 2-chloro-4-methanesulfonyl-3-(2,2,2-trifluoroethoxy)methylbenzene.

    Hydrolysis and subsequent reactions: These steps lead to the formation of the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including :

    Substitution Reactions: The fluoro and trifluoroethoxy groups can be substituted under specific conditions.

    Oxidation and Reduction Reactions: The benzoic acid core can be oxidized or reduced to form different derivatives.

    Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Esterification and Amidation: Catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC) are employed.

Major Products Formed:

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation: Oxidized forms of the benzoic acid core.

    Reduction: Reduced forms of the benzoic acid core.

    Esterification and Amidation: Esters and amides of this compound.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways . The fluoro and trifluoroethoxy groups enhance its reactivity and binding affinity to various biological targets, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the presence of both fluoro and trifluoroethoxy groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c10-6-3-5(8(14)15)1-2-7(6)16-4-9(11,12)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXOSRAYUNYIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The above methoxy-4-trifluoroethoxy-5-fluorobenzoate (420 mg, 1.7 mmol) was dissolved in freshly distilled THF (50 mL) and water was added (20 mL) and 2N NaOH (2 mL) was dropped into the rapidly stirring solution at room temperature. The solution was warmed to 50° C. and stirred rapidly for 18 hours. The biphasic result was reduced to a smaller volume under reduced pressure and water was added to the aqueous residue to a volume of 50 mL and was then acidified with 4 N HCl to a pH of 1-2. The product was extracted with methylene chloride (3×50 mL). The combined organics were extracted with brine (50 mL) and the organic solvent was dried over MgSO4 and filtered and the solvent was removed under reduced pressure to give the desired 4-trifluoroethoxy-5-fluorobenzoic acid.
Name
methoxy-4-trifluoroethoxy-5-fluorobenzoate
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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